3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-, (1S-trans)- (9CI)
Overview
Description
3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-, (1S-trans)- (9CI) is a complex organic compound with a unique structure that includes a quinoline ring substituted with various functional groups
Preparation Methods
The synthesis of 3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-, (1S-trans)- (9CI) typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the quinoline ring: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of substituents: The chloro, fluoro, and cyclopropyl groups are introduced through various substitution reactions. For example, halogenation reactions can be used to introduce chlorine and fluorine atoms.
Cyclopropyl group addition: This step may involve the reaction of a suitable precursor with a cyclopropylating agent under specific conditions.
Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-, (1S-trans)- (9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, potentially altering the compound’s biological activity.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-, (1S-trans)- (9CI) has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections or cancer.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers can use this compound to study the effects of specific functional groups on biological activity, aiding in the design of more effective drugs.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-, (1S-trans)- (9CI) involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. The pathways involved may include inhibition of bacterial DNA gyrase or topoisomerase IV, leading to antibacterial effects.
Comparison with Similar Compounds
Similar compounds to 3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-, (1S-trans)- (9CI) include:
Quinolone antibiotics: Such as ciprofloxacin and levofloxacin, which also target bacterial enzymes.
Fluoroquinolones: These compounds share the quinoline ring and fluorine substituents, contributing to their antibacterial activity.
Properties
IUPAC Name |
8-chloro-6,7-difluoro-1-[(1S,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-9-10(17)7(16)1-4-11(9)18(8-2-6(8)15)3-5(12(4)19)13(20)21/h1,3,6,8H,2H2,(H,20,21)/t6-,8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNVUCYYHOBXLB-XPUUQOCRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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